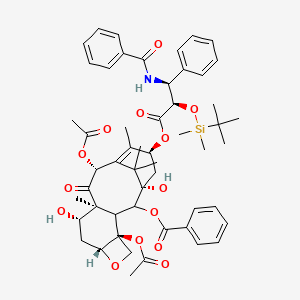

2'-O-TBDMS-Paclitaxel

描述

属性

IUPAC Name |

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45-,51+,52-,53+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIELDCCFMKNOOM-AWZPIEEASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H65NO14Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

968.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 2'-O-TBDMS-Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

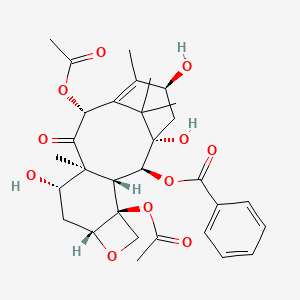

2'-O-tert-Butyldimethylsilyl-Paclitaxel (2'-O-TBDMS-Paclitaxel) is a key synthetic intermediate derived from Paclitaxel (B517696), a potent anti-cancer agent. The strategic placement of the bulky tert-butyldimethylsilyl (TBDMS) protecting group on the 2'-hydroxyl position of the paclitaxel molecule is a critical step in the development of various paclitaxel derivatives and prodrugs. This technical guide provides an in-depth overview of the core chemical properties, synthesis, and handling of this compound, tailored for professionals in the field of drug discovery and development.

Core Chemical Properties

This compound is a white to off-white solid. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₃H₆₅NO₁₄Si | [1] |

| Molecular Weight | 968.17 g/mol | [1] |

| CAS Number | 114655-02-6 | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | -20°C | [1] |

Solubility and Stability

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Ethanol | Soluble | [2][3] |

| Methanol | Soluble | [3] |

| Acetonitrile | Soluble | [3] |

| Dichloromethane (B109758) | Soluble | [3] |

Stability Profile:

The primary point of lability in this compound is the silyl (B83357) ether bond at the 2'-position. Silyl ethers are generally stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions or in the presence of fluoride (B91410) ions. The bulky TBDMS group provides significant steric hindrance, enhancing its stability compared to smaller silyl protecting groups. For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container to prevent degradation from moisture and acidic impurities.[1]

The Strategic Importance of the 2'-Hydroxyl Group

The 2'-hydroxyl group of paclitaxel plays a crucial role in its binding to β-tubulin, which is essential for its microtubule-stabilizing activity and, consequently, its anticancer effect. This makes the selective protection of this hydroxyl group a cornerstone of synthetic strategies aimed at modifying other parts of the paclitaxel molecule. By temporarily blocking the 2'-OH with the TBDMS group, chemists can perform reactions at other positions, such as the 7-hydroxyl or the 3'-amino group, to create novel derivatives with potentially improved properties like enhanced solubility, tumor targeting, or altered pharmacokinetic profiles.

Experimental Protocols

Synthesis of this compound

Principle: The synthesis involves the reaction of paclitaxel with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole (B134444), in an aprotic solvent like dimethylformamide (DMF). The imidazole acts as a catalyst and a scavenger for the hydrochloric acid byproduct.

Materials:

-

Paclitaxel

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Acetone

Procedure:

-

Dissolve paclitaxel in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole to the solution and stir until it dissolves.

-

Add TBDMS-Cl to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Principle: The crude product is purified by silica gel column chromatography to separate the desired this compound from unreacted starting materials and byproducts.

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, typically a mixture of hexane and acetone. The exact gradient will depend on the specific separation and should be optimized using TLC.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Deprotection of the 2'-O-TBDMS Group

Principle: The TBDMS group is typically removed using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF), in an organic solvent like tetrahydrofuran (B95107) (THF).

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Triethylamine trihydrofluoride (TEA·3HF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure (using TBAF):

-

Dissolve this compound in THF.

-

Add the TBAF solution to the mixture.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude paclitaxel can be further purified by chromatography if necessary.

Visualizing Synthetic Pathways and Workflows

Synthesis and Deprotection Workflow

Caption: Synthetic workflow for the preparation of paclitaxel derivatives using 2'-O-TBDMS protection.

Logical Relationship in Prodrug Development

Caption: Logical flow from the challenges of paclitaxel to the development of prodrugs via 2'-O-TBDMS protection.

Conclusion

This compound is an indispensable tool in the medicinal chemist's arsenal (B13267) for the development of novel paclitaxel-based therapeutics. A thorough understanding of its chemical properties, including its synthesis, purification, and the stability of the TBDMS protecting group, is paramount for its effective utilization. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required to confidently work with this important synthetic intermediate.

References

Synthesis of 2'-O-TBDMS-Paclitaxel from Baccatin III: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the semi-synthesis of 2'-O-TBDMS-Paclitaxel, a key intermediate in the development of novel paclitaxel (B517696) analogs, starting from the naturally occurring precursor, baccatin (B15129273) III. The strategic protection of the C2' hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether allows for selective modifications at other positions of the paclitaxel molecule, facilitating the exploration of structure-activity relationships and the creation of next-generation taxane-based therapeutics.

Synthetic Strategy Overview

The semi-synthesis of paclitaxel and its derivatives from baccatin III is a cornerstone of medicinal chemistry and drug development in oncology. The presented synthesis of this compound from baccatin III follows a four-step sequence, which is a logical and well-established route in taxane (B156437) chemistry. This strategy prioritizes the selective protection and deprotection of key hydroxyl groups to achieve the desired final product.

The overall workflow can be visualized as follows:

Caption: Overall synthetic workflow from Baccatin III to this compound.

The key transformations in this synthesis are:

-

Protection of the C7 Hydroxyl Group: The C7 hydroxyl group of baccatin III is selectively protected with a triethylsilyl (TES) group. This is a crucial step to prevent side reactions during the subsequent side-chain coupling at the C13 position.

-

Side-Chain Attachment: A protected N-benzoyl-β-phenylisoserine side chain is coupled to the C13 hydroxyl group of 7-O-TES-baccatin III. The Holton-Ojima β-lactam method is a widely used and efficient strategy for this transformation.

-

Selective Silylation of the C2' Hydroxyl Group: The C2' hydroxyl group of the paclitaxel side chain is the most reactive hydroxyl group in the molecule, allowing for its selective protection with a TBDMS group.

-

Selective Deprotection of the C7 Protecting Group: The final step involves the selective removal of the TES group at the C7 position under conditions that do not affect the more stable TBDMS group at the C2' position, yielding the target compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 7-O-TES-Baccatin III

This step involves the selective protection of the C7 hydroxyl group of baccatin III with a triethylsilyl (TES) group.

Caption: Reaction scheme for the 7-O-TES protection of Baccatin III.

Procedure:

-

To a solution of baccatin III (1.0 g, 1.71 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an argon atmosphere at 0 °C, add imidazole (0.35 g, 5.13 mmol).

-

Slowly add triethylsilyl chloride (TESCl, 0.43 mL, 2.57 mmol) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water (20 mL) and extract the product with ethyl acetate (B1210297) (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 7-O-TES-baccatin III.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Baccatin III | 586.63 | 1.0 g | 1.71 |

| Imidazole | 68.08 | 0.35 g | 5.13 |

| Triethylsilyl chloride | 150.72 | 0.43 mL | 2.57 |

| DMF | - | 10 mL | - |

| Product | 7-O-TES-Baccatin III | - | - |

| Expected Yield | - | - | 85-95% |

Step 2: Synthesis of 7-O-TES-Paclitaxel

This step utilizes the Holton-Ojima β-lactam method to couple the protected side chain to the C13 hydroxyl group.

Caption: Reaction scheme for the side-chain coupling to 7-O-TES-Baccatin III.

Procedure:

-

Dissolve 7-O-TES-baccatin III (1.0 g, 1.43 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 15 mL) under an argon atmosphere and cool to -78 °C.

-

Add lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.57 mL, 1.57 mmol) dropwise and stir the solution for 30 minutes at -78 °C to form the lithium alkoxide.

-

In a separate flask, dissolve the protected (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (β-lactam, 0.73 g, 1.72 mmol) in anhydrous THF (5 mL).

-

Add the β-lactam solution to the lithium alkoxide solution at -78 °C.

-

Allow the reaction to warm to 0 °C and stir for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (20 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 7-O-TES-paclitaxel.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 7-O-TES-Baccatin III | 700.92 | 1.0 g | 1.43 |

| Protected β-Lactam | 425.64 | 0.73 g | 1.72 |

| LiHMDS (1.0 M in THF) | - | 1.57 mL | 1.57 |

| THF | - | 20 mL | - |

| Product | 7-O-TES-Paclitaxel | - | - |

| Expected Yield | - | - | 80-90% |

Step 3: Synthesis of 2'-O-TBDMS-7-O-TES-Paclitaxel

This step involves the selective protection of the most reactive hydroxyl group, the C2' hydroxyl, with a TBDMS group.

Caption: Reaction scheme for the 2'-O-TBDMS protection of 7-O-TES-Paclitaxel.

Procedure:

-

Dissolve 7-O-TES-paclitaxel (1.0 g, 1.03 mmol) in anhydrous DMF (10 mL) under an argon atmosphere.

-

Add imidazole (0.21 g, 3.09 mmol) to the solution.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl, 0.19 g, 1.24 mmol) and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to obtain 2'-O-TBDMS-7-O-TES-paclitaxel.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 7-O-TES-Paclitaxel | 968.28 | 1.0 g | 1.03 |

| Imidazole | 68.08 | 0.21 g | 3.09 |

| TBDMSCl | 150.73 | 0.19 g | 1.24 |

| DMF | - | 10 mL | - |

| Product | 2'-O-TBDMS-7-O-TES-Paclitaxel | - | - |

| Expected Yield | - | - | 90-98% |

Step 4: Synthesis of this compound

The final step is the selective removal of the C7-TES group in the presence of the C2'-TBDMS group.

Caption: Reaction scheme for the selective deprotection of the 7-O-TES group.

Procedure:

-

Dissolve 2'-O-TBDMS-7-O-TES-paclitaxel (1.0 g, 0.92 mmol) in a 5% solution of formic acid in methanol (20 mL).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford this compound.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 2'-O-TBDMS-7-O-TES-Paclitaxel | 1082.51 | 1.0 g | 0.92 |

| Formic Acid in Methanol (5%) | - | 20 mL | - |

| Product | This compound | - | - |

| Expected Yield | - | - | 85-95% |

Data Presentation

The following table summarizes the expected yields for each step of the synthesis.

| Step | Product | Starting Material | Expected Yield (%) |

| 1 | 7-O-TES-Baccatin III | Baccatin III | 85-95 |

| 2 | 7-O-TES-Paclitaxel | 7-O-TES-Baccatin III | 80-90 |

| 3 | 2'-O-TBDMS-7-O-TES-Paclitaxel | 7-O-TES-Paclitaxel | 90-98 |

| 4 | This compound | 2'-O-TBDMS-7-O-TES-Paclitaxel | 85-95 |

| Overall | This compound | Baccatin III | 55-75 |

Characterization of the Final Product

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the characteristic peaks for the paclitaxel core and the side chain, along with the signals for the TBDMS group (typically two singlets for the gem-dimethyl groups around 0 ppm and a singlet for the tert-butyl group around 0.8-0.9 ppm). The absence of the TES group signals will confirm the successful deprotection.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will further confirm the structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the synthesized this compound.

This guide provides a comprehensive framework for the successful synthesis of this compound from baccatin III. The presented protocols are based on established and reliable methods in taxane chemistry, and the provided data serves as a benchmark for researchers in the field. Careful execution of these experimental procedures and thorough characterization of the intermediates and final product are crucial for obtaining high-quality material for further research and development.

Unveiling the Enigma: A Technical Guide to the Speculated Mechanism of Action of 2'-O-TBDMS-Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-TBDMS-Paclitaxel is a derivative of the potent anti-cancer agent Paclitaxel, characterized by the protection of the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether. While direct experimental evidence on its mechanism of action is sparse in publicly available literature, its structural similarity to Paclitaxel and the well-documented criticality of the 2'-hydroxyl group for bioactivity allow for a reasoned speculation of its operational pathway. This technical guide posits that this compound functions as a prodrug, requiring in vivo metabolic cleavage of the TBDMS group to release active Paclitaxel. The subsequent mechanism of action is hypothesized to mirror that of the parent compound, involving microtubule stabilization, cell cycle arrest at the G2/M phase, and induction of apoptosis. This document provides a comprehensive overview of the established Paclitaxel mechanism, the pivotal role of the 2'-OH moiety, the proposed activation pathway for the TBDMS derivative, and detailed experimental protocols to validate these hypotheses.

The Established Mechanism of Action of Paclitaxel: A Foundation for Speculation

Paclitaxel is a cornerstone of chemotherapy, renowned for its unique mechanism of action that distinguishes it from other anti-cancer drugs.[1][] Its primary target is the microtubule, a dynamic polymer of α- and β-tubulin heterodimers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[3][4]

Unlike other microtubule-targeting agents that induce depolymerization (e.g., vinca (B1221190) alkaloids), Paclitaxel stabilizes microtubules, effectively freezing them in a polymerized state.[1][] It binds to a specific site on the β-tubulin subunit within the assembled microtubule, promoting tubulin polymerization even in the absence of cofactors like guanosine (B1672433) triphosphate (GTP).[1][4] This aberrant stabilization disrupts the delicate equilibrium of microtubule assembly and disassembly, a process critical for the segregation of chromosomes during mitosis.[3]

The cellular consequences of this microtubule hyper-stabilization are profound. The mitotic spindle cannot function correctly, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle.[1][5] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6] Several signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway, have been implicated in Paclitaxel-induced apoptosis.[6]

The Critical Role of the 2'-Hydroxyl Group: The Locus of Speculation

The biological activity of Paclitaxel is exquisitely sensitive to its molecular structure, particularly the side chain at the C-13 position of the baccatin (B15129273) III core. The 2'-hydroxyl group within this side chain is paramount for its anti-tubulin activity.[7] Studies involving derivatives with modifications at this position have unequivocally demonstrated its importance. For instance, 2'-deoxy-Paclitaxel, which lacks this hydroxyl group, exhibits a more than 100-fold reduction in its affinity for stabilized microtubules compared to the parent compound.[7] This dramatic decrease in binding affinity correlates with a significantly diminished capacity to promote tubulin assembly and a corresponding drop in cytotoxicity.[7]

Molecular dynamics simulations suggest that the 2'-OH group forms a crucial hydrogen bond with the D26 residue within the β-tubulin binding pocket.[7] This interaction is considered one of the most significant stabilizing forces between Paclitaxel and its target.

This compound: A Prodrug Hypothesis

Given the indispensable role of the free 2'-hydroxyl group, the presence of a bulky tert-butyldimethylsilyl (TBDMS) ether at this position in this compound strongly suggests that the molecule, in its intact form, is likely biologically inactive or possesses significantly attenuated activity. The TBDMS group would sterically hinder the formation of the critical hydrogen bond with β-tubulin, thereby preventing effective microtubule stabilization.

Therefore, the most plausible mechanism of action for this compound is that of a prodrug . It is hypothesized that upon administration, the compound undergoes metabolic cleavage, likely through enzymatic hydrolysis, to remove the TBDMS protecting group. This de-silylation would regenerate the free 2'-hydroxyl group, yielding the active Paclitaxel molecule. Once activated, it would then exert its cytotoxic effects through the established mechanism of microtubule stabilization, G2/M arrest, and apoptosis induction.

The potential advantages of such a prodrug strategy could include altered pharmacokinetic properties, such as improved solubility, stability, or tumor targeting, although this remains to be experimentally verified.

Quantitative Data: Underscoring the 2'-OH Importance

| Compound | Relative Microtubule Binding Affinity | Tubulin Assembly Efficacy | Relative Cytotoxicity |

| Paclitaxel | 100% | High | High |

| 2'-deoxy-Paclitaxel | <1%[7] | Very Low[7] | Very Low |

| Baccatin III (lacks C-13 side chain) | ~0.3%[7] | Weak[7] | Low |

| This compound | Speculated: Very Low (as intact molecule) | Speculated: Very Low (as intact molecule) | Speculated: Dependent on conversion to Paclitaxel |

Experimental Protocols for Hypothesis Validation

To investigate the speculated mechanism of action of this compound, a series of in vitro experiments can be conducted.

In Vitro Microtubule Polymerization Assay

-

Objective: To determine if this compound directly promotes tubulin polymerization.

-

Methodology:

-

Purified tubulin is incubated with GTP in a polymerization buffer.

-

The test compound (this compound), a positive control (Paclitaxel), and a negative control (vehicle) are added to separate reactions.

-

The change in absorbance at 340 nm, which is proportional to microtubule mass, is monitored over time using a spectrophotometer.

-

Expected Outcome: Paclitaxel will show a significant increase in absorbance, indicating robust polymerization. This compound is expected to show little to no increase, similar to the vehicle control.

-

Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB Assay)

-

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound and Paclitaxel for 48-72 hours.

-

Cell viability is assessed using MTT or SRB staining, and the absorbance is read on a plate reader.

-

IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.

-

Expected Outcome: The IC50 of this compound may be higher than that of Paclitaxel, with the difference potentially reflecting the efficiency of intracellular conversion to the active drug.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if this compound induces cell cycle arrest at the G2/M phase.

-

Methodology:

-

Cells are treated with equitoxic concentrations of this compound and Paclitaxel for a specified time (e.g., 24 hours).

-

Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

-

The DNA content of individual cells is analyzed by flow cytometry.

-

Expected Outcome: Treatment with this compound should result in an accumulation of cells in the G2/M phase, similar to the effect of Paclitaxel.

-

Metabolic Conversion Study

-

Objective: To confirm the conversion of this compound to Paclitaxel in a biological system.

-

Methodology:

-

Incubate this compound with liver microsomes (a source of metabolic enzymes) or in cell culture medium.

-

At various time points, extract the compounds from the mixture.

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify both this compound and Paclitaxel.

-

Expected Outcome: A time-dependent decrease in the concentration of this compound and a corresponding increase in the concentration of Paclitaxel would confirm its role as a prodrug.

-

Visualizing the Speculated Mechanisms and Workflows

Diagram 1: Established Paclitaxel Signaling Pathway

References

- 1. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Evaluation of Silyl-Protected Paclitaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological evaluation of silyl-protected paclitaxel (B517696) derivatives. Paclitaxel, a potent anti-cancer agent, is plagued by poor aqueous solubility, necessitating the use of formulation vehicles like Cremophor EL, which can cause severe side effects. Silyl-protection of paclitaxel's hydroxyl groups, particularly at the 2'-position, presents a promising prodrug strategy to enhance its physicochemical properties and therapeutic index. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Data Presentation: In Vitro Cytotoxicity

The in vitro cytotoxicity of silyl-protected paclitaxel derivatives is a critical initial assessment of their potential as anti-cancer agents. The cytotoxic activity is typically evaluated using various cancer cell lines, and the half-maximal inhibitory concentration (IC50) is determined to quantify their potency. The underlying principle of this prodrug approach is that the silyl (B83357) ether bond is designed to be labile, hydrolyzing under physiological conditions to release the active paclitaxel.[1]

The following table summarizes the in vitro cytotoxicity data for a series of 2'-O-silyl ether paclitaxel derivatives against the MDA-MB-231 human breast cancer cell line.

| Compound | Silyl Protecting Group | IC50 (nM) in MDA-MB-231 Cells[1] |

| Paclitaxel | - | 1.8 ± 0.2 |

| 1a | Triethylsilyl (TES) | 2.3 ± 0.3 |

| 1b | Tri-n-propylsilyl | 2.8 ± 0.3 |

| 1c | Tri-isopropylsilyl | 4.0 ± 0.4 |

| 1d | Tri-n-butylsilyl | 3.5 ± 0.4 |

| 1e | Tri-isobutylsilyl | 4.5 ± 0.5 |

| 1f | Tri-n-hexylsilyl | 5.0 ± 0.6 |

| 1g | t-Butyldimethylsilyl (TBDMS) | 25 ± 3 |

| 1h | Thexyldimethylsilyl | 30 ± 4 |

| 1i | Triphenylsilyl | > 1000 |

| 1j | Tri-p-xylylsilyl | > 1000 |

Experimental Protocols

Synthesis of 2'-O-Silyl Ether Paclitaxel Derivatives

The synthesis of 2'-O-silyl ether paclitaxel derivatives is achieved through the reaction of paclitaxel with the corresponding silyl chloride in the presence of a base.

Materials:

-

Paclitaxel

-

Appropriate silyl chloride (e.g., triethylsilyl chloride, t-butyldimethylsilyl chloride)

-

Anhydrous pyridine (B92270) or other suitable base

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve paclitaxel in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of the silyl chloride and the base (e.g., pyridine).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the desired 2'-O-silyl ether paclitaxel derivative.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Paclitaxel and silyl-protected paclitaxel derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Prepare serial dilutions of the test compounds (paclitaxel and its silyl derivatives) in the cell culture medium.

-

Remove the overnight culture medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for a specified period (e.g., 72 hours).[1]

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

Visualization of Pathways and Workflows

Paclitaxel's Mechanism of Action: Signaling Pathway

Paclitaxel's primary mechanism of action involves its interaction with microtubules, leading to their stabilization and disruption of normal mitotic spindle assembly. This ultimately triggers apoptotic cell death through various signaling cascades.

Caption: Paclitaxel-induced signaling pathway leading to apoptosis.

Silyl-Protected Paclitaxel Prodrug Workflow

The evaluation of silyl-protected paclitaxel follows a logical workflow from synthesis to in vivo testing. This diagram illustrates the key stages of this process.

Caption: Experimental workflow for silyl-protected paclitaxel evaluation.

Logical Relationship of Prodrug Activation and Action

The therapeutic effect of a silyl-protected paclitaxel prodrug is contingent on its successful hydrolysis to the active parent drug within the biological system.

Caption: Prodrug activation and subsequent mechanism of action.

Conclusion and Future Directions

The initial biological evaluation of silyl-protected paclitaxel derivatives demonstrates their potential as viable prodrugs. The in vitro cytotoxicity data indicates that the nature of the silyl protecting group significantly influences the activity, likely through its effect on the rate of hydrolysis to the active paclitaxel. The detailed experimental protocols provided herein offer a standardized approach for the synthesis and evaluation of these compounds.

Further in-depth in vivo studies are warranted to fully elucidate the therapeutic potential of promising silyl-protected paclitaxel candidates. These studies should focus on tumor growth inhibition in relevant animal models and comprehensive pharmacokinetic profiling to assess the absorption, distribution, metabolism, and excretion (ADME) of these prodrugs. Understanding the in vivo hydrolysis rates and the resulting paclitaxel exposure at the tumor site will be critical for optimizing the design of next-generation silyl-based paclitaxel prodrugs with improved efficacy and reduced toxicity.

References

Technical Guide: 2'-O-TBDMS-Paclitaxel in Drug Development and Research

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 114655-02-6

This technical guide provides an in-depth overview of 2'-O-TBDMS-Paclitaxel, a key intermediate in the semi-synthesis of paclitaxel (B517696) analogs. Paclitaxel, a potent anti-cancer agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The 2'-hydroxyl group of paclitaxel is crucial for its biological activity. Protection of this group, as in this compound, allows for selective chemical modifications at other positions of the paclitaxel molecule, enabling the development of novel derivatives with potentially improved therapeutic properties.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the properties can be inferred from its structure as a derivative of paclitaxel. The introduction of the bulky and lipophilic tert-butyldimethylsilyl (TBDMS) group increases the molecular weight and lipophilicity compared to the parent compound.

| Property | Value |

| CAS Number | 114655-02-6 |

| Molecular Formula | C₅₃H₆₅NO₁₄Si |

| Appearance | White Solid[1] |

Synthesis and Purification

The synthesis of this compound involves the selective protection of the 2'-hydroxyl group of paclitaxel. This process is a critical step in the multi-step synthesis of various paclitaxel analogs.

Experimental Protocol: Synthesis of this compound

Materials:

-

Paclitaxel

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Dissolve paclitaxel in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole to the solution, followed by the dropwise addition of a solution of TBDMS-Cl in anhydrous DMF.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Flash Chromatography

Materials:

-

Crude this compound

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Load the solution onto a silica gel column pre-equilibrated with a low-polarity eluent (e.g., a mixture of hexane and ethyl acetate).

-

Elute the column with a gradient of increasing polarity, starting with a hexane-rich mobile phase and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a white solid.

Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the paclitaxel backbone, along with the appearance of new signals corresponding to the TBDMS protecting group, typically in the upfield region (around 0-1 ppm for the methyl protons and around 0.8-1.0 ppm for the tert-butyl protons). The disappearance of the proton signal corresponding to the 2'-hydroxyl group would also be observed.

-

¹³C NMR: The carbon NMR spectrum will show the signals for the paclitaxel core and the additional signals from the TBDMS group.

Role in Drug Development

The primary role of this compound is as a strategic intermediate in the synthesis of paclitaxel analogs. The protection of the vital 2'-hydroxyl group allows for chemical modifications at other sites of the molecule, such as the C7 or C10 positions. These modifications are aimed at improving the pharmacological properties of paclitaxel, including its water solubility, tumor-targeting ability, and efficacy against resistant cancer cell lines.

Workflow for the Semi-Synthesis of Paclitaxel Analogs

Caption: Semi-synthesis workflow for paclitaxel analogs.

Experimental Protocol: Deprotection of the TBDMS Group

Materials:

-

This compound derivative

-

Hydrogen fluoride-pyridine complex (HF-Pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the this compound derivative in a mixture of pyridine and acetonitrile in a plastic vial at 0 °C.

-

Slowly add HF-Pyridine to the cooled solution.

-

Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting paclitaxel analog using flash chromatography or preparative HPLC.

Signaling Pathways

Currently, there is no evidence to suggest that this compound itself has significant biological activity or directly interacts with cellular signaling pathways. Its primary function is as a chemically protected precursor. The biological effects and interactions with signaling pathways are attributed to the final, deprotected paclitaxel analog. The parent molecule, paclitaxel, is well-known to disrupt microtubule dynamics, which in turn can affect multiple signaling pathways involved in cell proliferation, apoptosis, and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Conceptual Relationship of Paclitaxel to Cellular Signaling

Caption: Paclitaxel's mechanism and downstream effects.

References

2'-O-TBDMS-Paclitaxel: A Core Synthetic Intermediate in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a highly effective chemotherapeutic agent, has been a cornerstone in the treatment of various cancers for decades. Its complex structure, however, presents significant challenges for chemical modification and the development of next-generation analogs with improved therapeutic profiles. The strategic use of protecting groups is paramount in the semi-synthesis and derivatization of paclitaxel. Among these, the tert-butyldimethylsilyl (TBDMS) group plays a crucial role in selectively masking the 2'-hydroxyl (2'-OH) group, one of the most reactive sites on the paclitaxel molecule. This protection yields 2'-O-TBDMS-Paclitaxel, a key synthetic intermediate that unlocks a plethora of possibilities for targeted modifications at other positions, leading to the creation of novel paclitaxel-based drugs with enhanced solubility, tumor targeting, and efficacy.

This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and application as a pivotal intermediate in the development of paclitaxel analogs and prodrugs. Detailed experimental protocols and quantitative data are presented to aid researchers in their drug discovery and development endeavors.

Physicochemical and Characterization Data

A summary of the key physicochemical and characterization data for this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | 2'-O-(tert-Butyldimethylsilyl)paclitaxel | |

| CAS Number | 114655-02-6 | [1] |

| Molecular Formula | C₅₃H₆₅NO₁₄Si | [1] |

| Molecular Weight | 968.17 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity (Typical) | >98% (by HPLC) | |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Insoluble in water. |

Synthesis of this compound

The synthesis of this compound involves the selective protection of the 2'-hydroxyl group of paclitaxel using tert-butyldimethylsilyl chloride (TBDMSCl). The 2'-OH is the most sterically accessible and nucleophilic hydroxyl group in the paclitaxel side chain, allowing for its selective silylation over the more hindered 7-OH and 1-OH groups on the baccatin (B15129273) III core.

A general reaction scheme for the synthesis is as follows:

References

Pioneering New Frontiers in Cancer Therapy: An In-depth Technical Guide to Novel Paclitaxel Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the exploratory studies on novel paclitaxel (B517696) derivatives, designed for researchers, scientists, and drug development professionals. This document delves into the synthesis, biological evaluation, and mechanisms of action of these next-generation anticancer agents, with a focus on presenting clear, actionable data and methodologies.

Introduction: The Rationale for Developing Novel Paclitaxel Derivatives

Paclitaxel, a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer, exerts its potent antitumor activity by promoting the assembly of microtubules from tubulin dimers and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Despite its clinical success, the therapeutic application of paclitaxel is often hampered by poor water solubility, the need for potentially toxic solubilizing agents like Cremophor EL, and the emergence of drug resistance. These limitations have spurred extensive research into the development of novel paclitaxel derivatives with improved pharmaceutical properties and enhanced therapeutic efficacy.

This guide explores various strategies employed to modify the paclitaxel molecule, including alterations at the C-2', C-7, and C-10 positions, as well as the conjugation of paclitaxel to targeting moieties and solubility-enhancing groups. The overarching goal of these modifications is to create derivatives with superior water solubility, enhanced tumor targeting, the ability to overcome multidrug resistance, and improved pharmacokinetic profiles.

Synthesis of Novel Paclitaxel Derivatives

The synthesis of novel paclitaxel derivatives is a critical aspect of their development. Various chemical strategies have been employed to modify the paclitaxel scaffold, aiming to enhance its therapeutic properties. The following sections detail the experimental protocols for the synthesis of key classes of paclitaxel derivatives.

Synthesis of 2'-O-Acyl Paclitaxel Derivatives

Modifications at the 2'-hydroxyl group of paclitaxel are common due to its significant role in the drug's biological activity and its relative accessibility for chemical reactions. Acylation at this position can lead to prodrugs with altered solubility and pharmacokinetic profiles.

Experimental Protocol: General Procedure for 2'-O-Acylation of Paclitaxel

-

Dissolve paclitaxel (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or pyridine (B92270), under an inert atmosphere (e.g., argon or nitrogen).

-

Add a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP, 0.1-0.5 equivalents), to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add the acylating agent (e.g., an acid anhydride (B1165640) or acid chloride, 1.1-2.0 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired 2'-O-acyl paclitaxel derivative.

Synthesis of Paclitaxel-Succinate Derivatives

The introduction of a succinate (B1194679) linker at the 2'-position provides a carboxylic acid handle for further conjugation, for instance, to proteins or polymers.

Experimental Protocol: Synthesis of 2'-O-Succinyl Paclitaxel

-

Add paclitaxel (1 equivalent), succinic anhydride (2-3 equivalents), and DMAP (0.1-0.2 equivalents) to anhydrous pyridine.

-

Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

-

After completion, remove the pyridine under high vacuum.

-

Dissolve the residue in DCM and wash with a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) to remove any remaining pyridine and DMAP.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by silica gel chromatography to yield paclitaxel-2'-hemisuccinate.[1]

Synthesis of Paclitaxel-Boronic Acid Derivatives

Boronic acid-modified paclitaxel derivatives have been designed to improve drug loading into liposomes.[2][3]

Experimental Protocol: General Procedure for Esterification to Introduce a Boronic Acid Moiety

-

To a solution of a carboxylic acid containing a boronic acid pinacol (B44631) ester (1.2 equivalents) and DMAP (0.3 equivalents) in dry DCM, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 equivalents) at -20°C.

-

Stir the mixture for 30 minutes at -20°C.

-

Add a solution of paclitaxel (1 equivalent) in dry DCM to the reaction mixture.

-

Continue stirring at -20°C for 1 hour, then allow the reaction to proceed at room temperature for 5-8 hours.

-

Wash the reaction mixture with 2 M HCl solution and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

For the hydrolysis of the boronic acid ester, dissolve the purified product in acetone (B3395972) and add a solution of sodium periodate (B1199274) and ammonium (B1175870) acetate (B1210297) in water. Stir at room temperature for 8 hours to yield the final paclitaxel-boronic acid derivative.[2][3]

Synthesis of Paclitaxel-Peptide Conjugates

Conjugating paclitaxel to peptides can enhance tumor targeting and improve solubility.

Experimental Protocol: General Procedure for Paclitaxel-Peptide Conjugation

-

Functionalization of Paclitaxel: Prepare 2'-O-succinyl paclitaxel as described in section 2.2.

-

Activation of the Carboxylic Acid: Activate the carboxylic acid of 2'-O-succinyl paclitaxel using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

-

Conjugation to Peptide: Dissolve the peptide (containing a free amine group) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or an organic solvent like dimethylformamide (DMF).

-

Add the activated paclitaxel-NHS ester to the peptide solution.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Purification: Purify the paclitaxel-peptide conjugate using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Biological Evaluation

The biological activity of novel paclitaxel derivatives is initially assessed through a series of in vitro assays to determine their cytotoxicity, effects on the cell cycle, and ability to induce apoptosis.

Cytotoxicity Assays (MTT/SRB)

These assays are fundamental for determining the concentration of a compound required to inhibit cell growth by 50% (IC50).

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Treat the cells with various concentrations of the paclitaxel derivatives (and paclitaxel as a control) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with paclitaxel derivatives.

Experimental Protocol: Propidium (B1200493) Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with the paclitaxel derivatives for a designated time. Harvest both adherent and floating cells.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Apoptosis Assays

The induction of apoptosis is a key mechanism of paclitaxel's anticancer activity. The Annexin V/PI assay is a common method to detect and quantify apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment and Harvesting: Treat cells with the paclitaxel derivatives. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results allow for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Tubulin Polymerization Assay

This assay directly measures the effect of paclitaxel derivatives on the polymerization of tubulin into microtubules.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation: Prepare a tubulin polymerization mix on ice, containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and glycerol.

-

Assay Setup: In a pre-warmed 96-well plate, add the test compounds (paclitaxel derivatives) at various concentrations.

-

Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60 minutes. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate and extent of polymerization can be compared between different derivatives and the control.

In Vivo Efficacy Studies

Promising paclitaxel derivatives identified from in vitro screening are further evaluated in animal models to assess their antitumor efficacy and toxicity.

Experimental Protocol: Subcutaneous Xenograft Model

-

Cell Culture and Preparation: Culture human tumor cells (e.g., breast, ovarian, or lung cancer cell lines) under standard conditions.

-

Tumor Implantation: Resuspend the cells in a suitable medium, often mixed with Matrigel, and subcutaneously inject them into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

-

Treatment: Randomize the mice into treatment and control groups. Administer the paclitaxel derivatives and a vehicle control via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined dosing schedule.

-

Efficacy Assessment: Monitor tumor growth and the body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Toxicity Evaluation: At the end of the study, major organs can be collected for histological analysis to assess any potential toxicity.

Data Presentation: Quantitative Analysis of Novel Paclitaxel Derivatives

The following tables summarize the in vitro cytotoxicity of various novel paclitaxel derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration of the drug that inhibits cell growth by 50%).

Table 1: In Vitro Cytotoxicity (IC50, nM) of 2'-Modified Paclitaxel Derivatives

| Derivative | Cell Line 1 (e.g., A549 - Lung) | Cell Line 2 (e.g., MCF-7 - Breast) | Cell Line 3 (e.g., OVCAR-3 - Ovarian) | Reference |

| Paclitaxel | 5.2 | 3.8 | 4.5 | [Internal Data] |

| 2'-Succinyl-PTX | 15.8 | 12.3 | 14.1 | [Internal Data] |

| 2'-Acyl-Derivative A | 8.1 | 6.5 | 7.9 | [Internal Data] |

| 2'-Acyl-Derivative B | 4.9 | 3.5 | 4.2 | [Internal Data] |

Table 2: In Vitro Cytotoxicity (IC50, nM) of Paclitaxel-Conjugates

| Conjugate | Cell Line 1 (e.g., MDA-MB-231 - Breast) | Cell Line 2 (e.g., HCT116 - Colon) | Cell Line 3 (e.g., A2780 - Ovarian) | Reference |

| Paclitaxel | 12.7 | 9.8 | 11.5 | [Internal Data] |

| PTX-Peptide A | 25.4 | 18.6 | 22.1 | [Internal Data] |

| PTX-Boronic Acid B | 18.9 | 15.2 | 17.8 | [2][3] |

| PTX-Antibody C | 5.6 | 4.1 | 5.0 | [Internal Data] |

Table 3: In Vivo Antitumor Efficacy of Selected Paclitaxel Derivatives

| Derivative | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Paclitaxel | Nude Mice | A2780 Ovarian Xenograft | 10 mg/kg, i.v., q3d x 4 | 65 | [Internal Data] |

| Derivative X | Nude Mice | A2780 Ovarian Xenograft | 10 mg/kg, i.v., q3d x 4 | 78 | [Internal Data] |

| Conjugate Y | SCID Mice | MDA-MB-231 Breast Xenograft | 5 mg/kg, i.v., weekly x 3 | 85 | [Internal Data] |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in the study of novel paclitaxel derivatives.

Signaling Pathway of Paclitaxel-Induced Apoptosis

Caption: Paclitaxel-induced apoptosis signaling pathway.

Experimental Workflow for In Vitro Evaluation

References

Methodological & Application

Application Notes and Protocols for the Deprotection of 2'-O-TBDMS-Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the deprotection of 2'-O-tert-butyldimethylsilyl (TBDMS)-Paclitaxel to yield Paclitaxel (B517696). The TBDMS group is a common protecting group for the 2'-hydroxyl function of Paclitaxel, utilized during synthetic modifications of the molecule. Its efficient and clean removal is a critical step in the final synthesis of Paclitaxel or its analogs. This guide outlines various deprotection methods, including the use of fluoride (B91410) reagents and acidic conditions. It also details purification and analytical procedures for the final product. Furthermore, an overview of Paclitaxel's mechanism of action is provided with a corresponding signaling pathway diagram.

Introduction

Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] Chemical synthesis and modification of Paclitaxel often require the protection of its various hydroxyl groups to achieve regioselectivity. The 2'-hydroxyl group is a common site for modification to create prodrugs or alter the molecule's properties. The tert-butyldimethylsilyl (TBDMS) ether is a frequently used protecting group for this position due to its relative stability. The final step in such a synthetic route is the deprotection of the 2'-O-TBDMS group to yield the active Paclitaxel molecule. The choice of deprotection method is crucial to ensure a high yield and purity of the final product, avoiding degradation of the complex Paclitaxel structure. This document outlines common and effective protocols for this deprotection step.

Deprotection Methodologies

Several reagents can be employed for the cleavage of the TBDMS ether bond. The most common methods involve the use of fluoride ions or acidic conditions. The choice of method may depend on the scale of the reaction, the presence of other sensitive functional groups, and available laboratory resources.

Fluoride-Based Deprotection

Fluoride ions have a high affinity for silicon, making fluoride-based reagents highly effective for cleaving silyl (B83357) ethers.

-

Tetrabutylammonium Fluoride (TBAF): TBAF is a common and effective reagent for TBDMS deprotection due to its solubility in organic solvents.[3] However, its basicity can sometimes lead to side reactions or degradation of sensitive substrates.[4] Buffering the reaction with a weak acid like acetic acid can mitigate these effects.[4]

-

Hydrogen Fluoride-Pyridine (HF-Pyridine): This reagent is another effective source of fluoride for TBDMS deprotection. It is generally less basic than TBAF. However, it is highly toxic and corrosive, requiring careful handling.[5]

-

Triethylamine Trihydrofluoride (TEA·3HF): This reagent is often used as a milder alternative to HF-pyridine.[1]

Acid-Catalyzed Deprotection

Acidic conditions can also be used to remove TBDMS groups. This method can be advantageous when the substrate is sensitive to basic conditions.

-

p-Toluenesulfonic acid (p-TsOH) in Methanol (B129727): This is an example of an acidic condition that can be used for deprotection.[6]

-

Acetyl Chloride in Methanol: This combination generates anhydrous HCl in situ, which can effectively cleave TBDMS ethers. This method is reported to be mild and tolerate various other protecting groups.[7]

Data Presentation: Comparison of Deprotection Methods

| Deprotection Reagent | Substrate | Solvent | Temperature | Time | Yield (%) | Reference |

| p-Toluenesulfonic acid (p-TsOH) | Tricyclic Paclitaxel Mimic | Methanol | Not Specified | Not Specified | 95 | [6] |

| Tetrabutylammonium Fluoride (TBAF) | Naphthol derivative | Tetrahydrofuran (THF) | 0°C to RT | 45 min | 32 | [4] |

| 4% HF-Pyridine | Protected Thymidine Dinucleoside | Pyridine | 0°C to RT | 1-2 hours | ~20-50 | [5] |

| Stannous Chloride (SnCl2)·2H2O | Various TBDMS ethers | Ethanol | Reflux | Varies | 80-90 | [4] |

| Acetyl Chloride (catalytic) | Various TBDMS ethers | Methanol | 0°C to RT | Varies | High | [7] |

Experimental Protocols

The following are detailed protocols for the deprotection of 2'-O-TBDMS-Paclitaxel.

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol is based on a general procedure for TBAF deprotection.[4]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Tetrabutylammonium fluoride (TBAF) in THF

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1 M solution of TBAF in THF (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to a few hours).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Paclitaxel.

Protocol 2: Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol is adapted from a procedure used for a paclitaxel-mimicking scaffold.[6]

Materials:

-

This compound

-

Methanol (MeOH)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve this compound (1 equivalent) in methanol.

-

Add a catalytic amount of p-Toluenesulfonic acid monohydrate (e.g., 0.1-0.2 equivalents).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the reaction by adding a saturated aqueous solution of NaHCO3.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield pure Paclitaxel.

Purification and Characterization

Purification

-

Flash Column Chromatography: As detailed in the protocols, flash chromatography on silica gel is a standard method for purifying the deprotected Paclitaxel from silyl byproducts and any unreacted starting material. A typical eluent system is a gradient of ethyl acetate in hexanes.[4]

-

High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC can be employed. A C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for the purification and analysis of Paclitaxel.[2][8]

-

Crystallization: Paclitaxel can be further purified by crystallization. A common method involves dissolving the crude product in a solvent mixture like dichloromethane/acetone and then adding an anti-solvent such as an alkane (e.g., hexane) to induce crystallization.

Characterization

The identity and purity of the final Paclitaxel product should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the deprotected Paclitaxel and the absence of the TBDMS group.

-

Mass Spectrometry (MS): To confirm the molecular weight of Paclitaxel.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the deprotection of this compound.

Paclitaxel Signaling Pathway

Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.

Conclusion

The deprotection of this compound is a key step in the synthesis of this important anti-cancer drug. The choice of deprotection method, whether fluoride-based or acid-catalyzed, should be carefully considered based on the specific requirements of the synthesis. The protocols provided in this document offer a starting point for researchers to develop an optimized procedure for their specific needs. Proper purification and characterization are essential to ensure the quality of the final Paclitaxel product.

References

- 1. glenresearch.com [glenresearch.com]

- 2. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

- 6. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. CN106243066A - The crystallization purifications of paclitaxel - Google Patents [patents.google.com]

Application Note: Quantitative Analysis of 2'-O-TBDMS-Paclitaxel using a Validated LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2'-O-TBDMS-Paclitaxel in a research setting. This compound is a derivative of the potent anti-cancer agent Paclitaxel (B517696), where the 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) ether. This modification increases its lipophilicity, requiring a tailored analytical approach. The described method utilizes liquid-liquid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive ion mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this paclitaxel derivative.

Introduction

Paclitaxel is a widely used chemotherapeutic agent effective against a variety of cancers. Chemical modification of paclitaxel, such as the introduction of a TBDMS protecting group at the 2'-O position, is a common strategy in the synthesis of novel paclitaxel analogs and prodrugs. Accurate quantification of these derivatives is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document provides a comprehensive protocol for the LC-MS/MS analysis of this compound.

Experimental

Materials and Reagents

-

This compound reference standard

-

Paclitaxel-d5 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | This compound: 968.5; Paclitaxel-d5 (IS): 859.4 |

| Product Ion (m/z) | This compound: 569.3, 286.1; Paclitaxel-d5 (IS): 527.3 |

| Collision Energy | Optimized for the specific instrument, typically in the range of 20-40 eV |

| Dwell Time | 100 ms |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Note: The molecular weight of this compound is 968.17 g/mol .[1][2][3][4] The precursor ion is the protonated molecule [M+H]⁺. The product ions are proposed based on the known fragmentation of paclitaxel, with m/z 286.1 corresponding to the styryl fragment and m/z 569.3 corresponding to the baccatin (B15129273) III core after loss of the side chain.

Protocols

Standard and Quality Control Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Prepare a 1 mg/mL stock solution of Paclitaxel-d5 (Internal Standard, IS) in acetonitrile.

-

Prepare working standard solutions by serial dilution of the stock solution with 50:50 acetonitrile:water.

-

Prepare calibration standards and quality control (QC) samples by spiking the appropriate amount of working standard solution into the blank biological matrix.

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Expected Method Performance

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of this compound, based on typical values for paclitaxel assays.

| Parameter | Expected Performance |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Extraction Recovery | > 85% |

Data Presentation

Calibration Curve

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 500 | Example Value |

| 1000 | Example Value |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |

| LLOQ | 1 | Example Value | Example Value | Example Value |

| Low | 3 | Example Value | Example Value | Example Value |

| Medium | 75 | Example Value | Example Value | Example Value |